molecular formula C24H20N4O9 B421733 2-ethoxy-4-[2-(4-methoxybenzoyl)carbohydrazonoyl]phenyl 3,5-bisnitrobenzoate

2-ethoxy-4-[2-(4-methoxybenzoyl)carbohydrazonoyl]phenyl 3,5-bisnitrobenzoate

Cat. No.: B421733
M. Wt: 508.4g/mol
InChI Key: AYVCHEXKUHANMY-QFEZKATASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethoxy-4-[2-(4-methoxybenzoyl)carbohydrazonoyl]phenyl 3,5-bisnitrobenzoate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of ethoxy, methoxybenzoyl, hydrazinylidene, and dinitrobenzoate groups, which contribute to its distinct chemical properties.

Preparation Methods

The synthesis of 2-ethoxy-4-[2-(4-methoxybenzoyl)carbohydrazonoyl]phenyl 3,5-bisnitrobenzoate typically involves a multi-step process. One common method includes the condensation reaction between 3-phenyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one and 2-ethoxy-4-formylphenyl-4-methoxybenzoate . This reaction is carried out under specific conditions to ensure high yield and purity of the final product. The characterization of the synthesized compound is usually performed using techniques such as FT-IR, UV-Vis, 1H-, and 13C-NMR spectroscopies .

Chemical Reactions Analysis

2-ethoxy-4-[2-(4-methoxybenzoyl)carbohydrazonoyl]phenyl 3,5-bisnitrobenzoate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding carboxylic acids, while reduction can yield amines or alcohols .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other complex molecules. In biology, it has been studied for its potential antioxidant properties . In medicine, it is being explored for its potential therapeutic effects, particularly in the treatment of certain diseases. Additionally, in the industry, it is used in the development of new materials with unique properties .

Mechanism of Action

The mechanism of action of 2-ethoxy-4-[2-(4-methoxybenzoyl)carbohydrazonoyl]phenyl 3,5-bisnitrobenzoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as antioxidant activity or inhibition of specific cellular processes .

Comparison with Similar Compounds

When compared to similar compounds, 2-ethoxy-4-[2-(4-methoxybenzoyl)carbohydrazonoyl]phenyl 3,5-bisnitrobenzoate stands out due to its unique combination of functional groups. Similar compounds include 2-ethoxy-4-[(5-oxo-3-phenyl-1,5-dihydro-1,2,4-triazol-4-ylimino)-methyl]-phenyl-4-methoxybenzoate and 2-ethoxy-4-(2-(3-methoxybenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate . These compounds share some structural similarities but differ in their specific functional groups and overall chemical properties.

Properties

Molecular Formula

C24H20N4O9

Molecular Weight

508.4g/mol

IUPAC Name

[2-ethoxy-4-[(Z)-[(4-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 3,5-dinitrobenzoate

InChI

InChI=1S/C24H20N4O9/c1-3-36-22-10-15(14-25-26-23(29)16-5-7-20(35-2)8-6-16)4-9-21(22)37-24(30)17-11-18(27(31)32)13-19(12-17)28(33)34/h4-14H,3H2,1-2H3,(H,26,29)/b25-14-

InChI Key

AYVCHEXKUHANMY-QFEZKATASA-N

SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)OC)OC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N\NC(=O)C2=CC=C(C=C2)OC)OC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)OC)OC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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